

"Trans-3-Ethoxycinnamic Acid" CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trans-3-Ethoxycinnamic Acid*

Cat. No.: *B034334*

[Get Quote](#)

An In-depth Technical Guide to Trans-3-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Ethoxycinnamic Acid, a derivative of the widely studied cinnamic acid, presents a unique molecular scaffold for potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed synthesis protocol. While specific biological activities and signaling pathways for the ethoxy derivative are not extensively documented in publicly available literature, this guide also explores the known biological landscape of closely related cinnamic acid derivatives to provide a foundation for future research.

Chemical Identity and Properties

Trans-3-Ethoxycinnamic Acid, systematically named (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid, is a solid organic compound. Its core structure consists of a benzene ring substituted with an ethoxy group at the meta-position and an acrylic acid side chain in the trans configuration.

Table 1: Chemical Identifiers and Physical Properties of **Trans-3-Ethoxycinnamic Acid**

Property	Value	Source
CAS Number	103986-73-8	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₃	
Molecular Weight	192.21 g/mol	
Melting Point	131-133 °C	
Appearance	White to off-white solid	
Hazard Codes	Xi (Irritant)	
Risk Phrases	R36/37/38 (Irritating to eyes, respiratory system and skin)	
Safety Phrases	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	

Synthesis of Trans-3-Ethoxycinnamic Acid

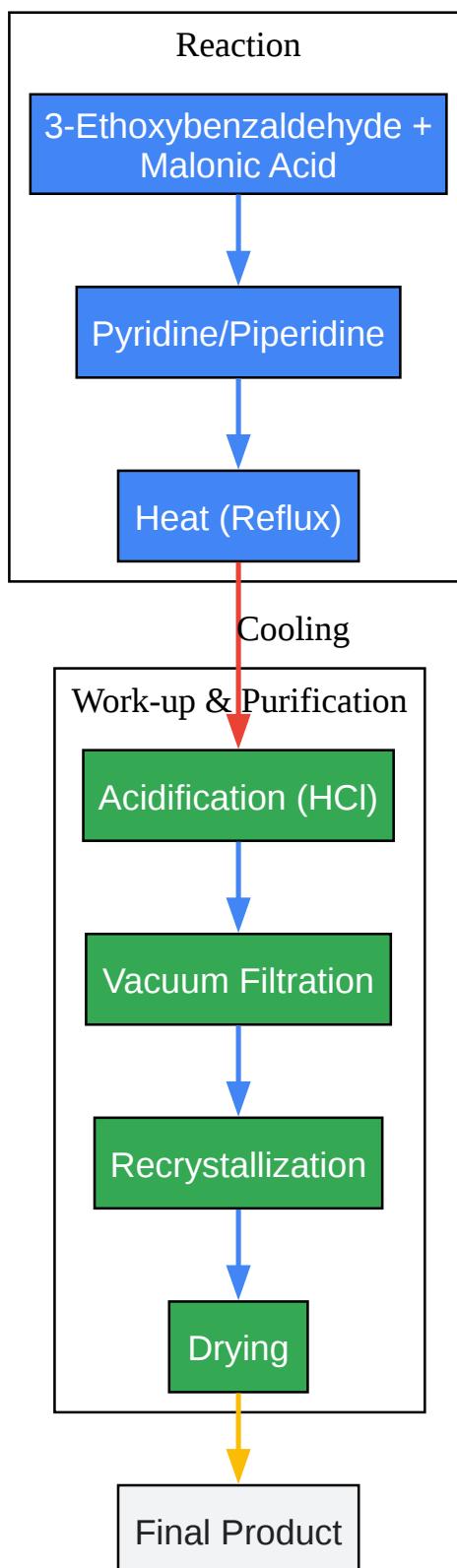
The synthesis of **Trans-3-Ethoxycinnamic Acid** can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a general method for the synthesis of cinnamic acids and can be adapted for **Trans-3-Ethoxycinnamic Acid**.

Materials:

- 3-Ethoxybenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)


- Piperidine (as catalyst)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-ethoxybenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine.
- Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
- Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will precipitate the crude **Trans-3-Ethoxycinnamic Acid**.
- Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
- Drying: Dry the purified crystals under vacuum to obtain the final product.

Diagram 1: General Workflow for the Synthesis of **Trans-3-Ethoxycinnamic Acid**

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for synthesis.

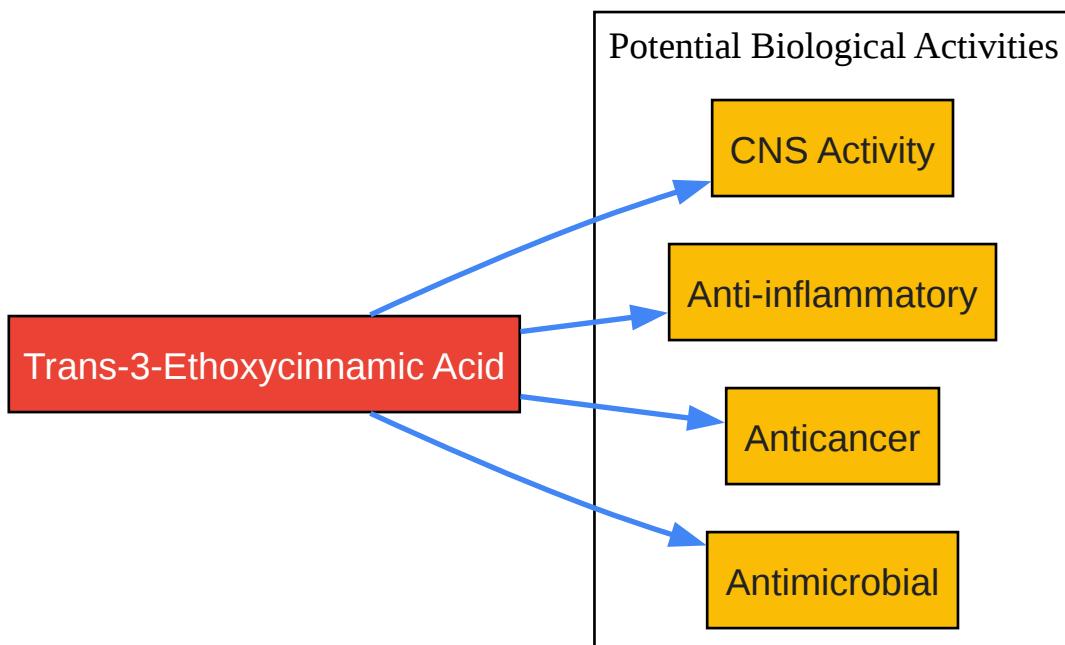
Spectral Data (Predicted)

While specific, experimentally verified spectra for **Trans-3-Ethoxycinnamic Acid** are not readily available in public databases, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds like trans-cinnamic acid and its methoxy derivatives.[\[2\]](#)

Table 2: Predicted Spectral Data for **Trans-3-Ethoxycinnamic Acid**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets, ~6.8-7.5 ppm)-Vinylic protons (doublets, ~6.4 and ~7.7 ppm, with a large coupling constant of ~16 Hz indicating trans configuration)-Ethoxy group protons (quartet, ~4.1 ppm and triplet, ~1.4 ppm)-Carboxylic acid proton (broad singlet, >12 ppm)
¹³ C NMR	<ul style="list-style-type: none">- Carboxylic acid carbonyl carbon (~172 ppm)-Aromatic carbons (~115-160 ppm)-Vinylic carbons (~118 and ~145 ppm)-Ethoxy group carbons (~63 and ~15 ppm)
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)-Sharp C=O stretch from carboxylic acid (~1680 cm⁻¹)-C=C stretch from alkene (~1630 cm⁻¹)-C-O-C stretch from ether (~1250 and ~1040 cm⁻¹)-Aromatic C-H and C=C stretches
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 192.21-Fragmentation pattern showing loss of -COOH, -C₂H₅, and other characteristic fragments

Biological Activity and Potential Applications (Inferred)


Direct studies on the biological activity of **Trans-3-Ethoxycinnamic Acid** are limited. However, the broader class of cinnamic acid derivatives has been the subject of extensive research, revealing a wide range of pharmacological properties.[\[3\]](#)

Insights from Related Methoxy Derivatives

Studies on methoxy-substituted cinnamic acids, such as 3-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, have demonstrated various biological activities, including:

- **Antimicrobial and Antibiotic Potentiating Effects:** Some methoxycinnamic acid derivatives have shown the ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria.[\[4\]](#)
- **Antitumor Activity:** Certain ester and amide derivatives of 3,4,5-trimethoxycinnamic acid have exhibited significant cytotoxic effects against various cancer cell lines.[\[5\]](#)[\[6\]](#)
- **Anti-inflammatory Properties:** Cinnamic acids and their derivatives are known to possess anti-inflammatory effects.[\[3\]](#)
- **Central Nervous System (CNS) Activity:** Some derivatives have been investigated for their potential as agents acting on the central nervous system.[\[6\]](#)

Diagram 2: Potential Research Areas for **Trans-3-Ethoxycinnamic Acid** Based on Analogs

[Click to download full resolution via product page](#)

Caption: Inferred research directions for the title compound.

Future Directions

The structural similarity of **Trans-3-Ethoxycinnamic Acid** to other biologically active cinnamic acid derivatives suggests that it is a promising candidate for further investigation. Future research should focus on:

- Definitive Spectral Characterization: Obtaining and publishing high-resolution NMR, IR, and mass spectrometry data to create a comprehensive and verifiable profile of the compound.
- Screening for Biological Activity: Conducting in-vitro and in-vivo studies to explore its potential antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related ethoxy-substituted cinnamic acid derivatives to understand the impact of the ethoxy group's position and other structural modifications on biological activity.
- Signaling Pathway Elucidation: Investigating the molecular mechanisms and signaling pathways through which **Trans-3-Ethoxycinnamic Acid** may exert any observed biological

effects.

Conclusion

Trans-3-Ethoxycinnamic Acid is a readily synthesizable compound with a clear chemical identity. While its specific biological functions remain to be thoroughly explored, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent or a valuable building block in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 14300-33-5, Dicyclopropylmethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 (上海) 有限公司 [accelachem.com]
- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Trans-3-Ethoxycinnamic Acid" CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b034334#trans-3-ethoxycinnamic-acid-cas-number-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com